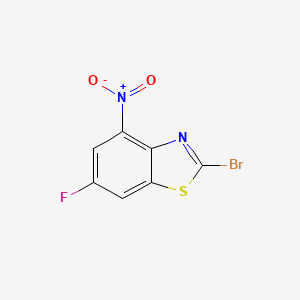![molecular formula C7H10O4 B11762097 (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B11762097.png)
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid is a unique bicyclic compound that features a fused furan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid can be achieved through several methods. One notable method involves the enantioselective synthesis of the compound using chiral catalysts to ensure high enantiomeric purity . The reaction typically involves the cyclization of a suitable precursor under acidic or basic conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the application and the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate
- (3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan
- (3S,3aS,6R,6aR)-2-Oxohexa-hydro-furo[3,2-b]furan-3,6-diyl dibenzoate
Uniqueness
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-6(9)5-3-11-7-4(5)1-2-10-7/h4-5,7H,1-3H2,(H,8,9)/t4-,5-,7+/m0/s1 |
Clé InChI |
ZYYOMSWEXQYKOD-KZLJYQGOSA-N |
SMILES isomérique |
C1CO[C@H]2[C@@H]1[C@H](CO2)C(=O)O |
SMILES canonique |
C1COC2C1C(CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


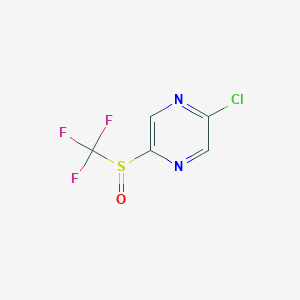
![tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11762026.png)
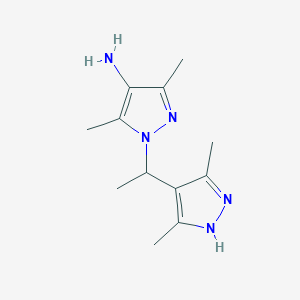

![6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B11762041.png)
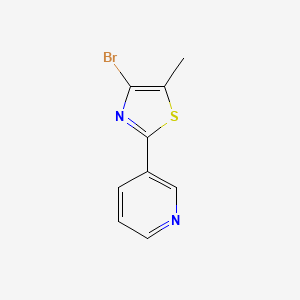
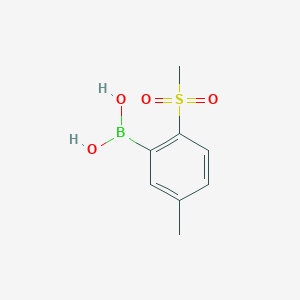

![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)

![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
![tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11762083.png)
